An In-depth Technical Guide to the Chemical Properties and Structure of 2-Aminoethanol Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Aminoethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Aminoethanol hydrochloride (also known as Ethanolamine (B43304) hydrochloride). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and structural visualizations to support laboratory and drug development applications.
Chemical Identity and Structure
2-Aminoethanol hydrochloride is the salt formed from the reaction of the primary amine and alcohol, 2-aminoethanol (monoethanolamine), with hydrochloric acid. In this salt form, the amine group is protonated, forming an ammonium (B1175870) cation, which is ionically bonded to the chloride anion. This form is often preferred for its solid state, higher stability, and ease of handling compared to the viscous, hygroscopic liquid form of the free base.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-aminoethanol;hydrochloride | [1] |
| Synonyms | Ethanolamine hydrochloride, Ethanolamine HCl, 2-Hydroxyethylammonium chloride, Monoethanolamine hydrochloride | |
| CAS Number | 2002-24-6 | [2] |
| Molecular Formula | C₂H₈ClNO (or C₂H₇NO·HCl) | [2] |
| Molecular Weight | 97.54 g/mol | |
| InChI | InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H | [1] |
| InChIKey | PMUNIMVZCACZBB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C(CO)N.Cl |[1] |
Physicochemical Properties
The physicochemical properties of 2-Aminoethanol hydrochloride are critical for its application in various chemical and pharmaceutical contexts. It is a white, crystalline solid that is readily soluble in water.[3] While a boiling point is sometimes reported, it typically refers to the free base, as the hydrochloride salt is expected to decompose at elevated temperatures.[2][4]
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Appearance | White to almost white powder or crystals | [5] |
| Melting Point | 82-84 °C | [6] |
| Boiling Point | 170.9 °C at 760 mmHg (for free base, ethanolamine) | [6] |
| Decomposition Temperature | No information available | [2] |
| Density | 1.07 - 1.12 g/cm³ at 20-25 °C | |
| Solubility | Soluble in water; DMSO (Slightly, Heated) | [3][6] |
| pKa (of the conjugate acid, H₃N⁺CH₂CH₂OH) | 9.50 |[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-Aminoethanol hydrochloride. Below are the expected characteristic signals in Infrared (IR), ¹H NMR, and ¹³C NMR spectroscopy.
Table 3: Representative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3200 | O-H stretch, H-bonded | Alcohol (-OH) | Strong, Broad |
| 3200 - 3000 | N-H stretch | Ammonium (-NH₃⁺) | Medium, Broad |
| 3000 - 2850 | C-H stretch | Alkane (-CH₂) | Medium |
| 1650 - 1580 | N-H bend | Ammonium (-NH₃⁺) | Medium |
| 1470 - 1450 | C-H bend | Alkane (-CH₂) | Medium |
| 1320 - 1000 | C-O stretch | Alcohol (C-O) | Strong |
| 1250 - 1020 | C-N stretch | Amine (C-N) | Medium |
Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in D₂O)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~3.85 | Triplet | -CH₂-OH |
| ~3.20 | Triplet | -CH₂-NH₃⁺ | |
| ¹³C NMR | ~58 | - | -CH₂-OH |
| | ~41 | - | -CH₂-NH₃⁺ |
Note: In ¹H NMR, the protons of the -OH and -NH₃⁺ groups are typically exchanged with D₂O and are therefore not observed or appear as a broad singlet.
Chemical Reactivity and Stability
Stability: 2-Aminoethanol hydrochloride is a stable compound under normal laboratory conditions.[2] It is, however, hygroscopic and should be stored in a dry environment.[2]
Reactivity: The primary reactivity centers are the hydroxyl and ammonium groups.
-
Acid-Base Chemistry: As the salt of a weak base, an aqueous solution of 2-Aminoethanol hydrochloride will be acidic due to the equilibrium of the ammonium ion with water. It is widely used as a buffering agent in biochemical and pharmaceutical formulations.[3]
-
Incompatibilities: It is incompatible with strong bases, which will deprotonate the ammonium ion to liberate the free base, and strong oxidizing agents.[2]
-
Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]
Visualized Workflows and Equilibria
Synthesis of 2-Aminoethanol Hydrochloride
The compound is synthesized via a straightforward acid-base neutralization reaction. The workflow illustrates the key steps from reactants to the purified solid product.
Caption: General workflow for the synthesis of 2-Aminoethanol Hydrochloride.
Acid-Base Equilibrium in Aqueous Solution
This diagram illustrates the dynamic equilibrium of 2-Aminoethanol hydrochloride in water, highlighting its role as the conjugate acid of ethanolamine and its function as a buffer.
Caption: Dissolution and acid-base equilibrium of the compound in water.
Experimental Protocols
Synthesis of 2-Aminoethanol Hydrochloride
This protocol is adapted from established laboratory procedures for acid-base salt formation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured quantity of 2-aminoethanol (e.g., 15.0 g).
-
Acid Addition: Under continuous stirring and cooling (e.g., in an ice bath), add concentrated hydrochloric acid (e.g., 36%) dropwise. The addition rate should be controlled to maintain the reaction temperature below 40°C due to the exothermic nature of the neutralization.
-
Reaction Completion: After the addition is complete, continue stirring for approximately 20-30 minutes at room temperature.
-
Solvent Removal: Remove the water from the reaction mixture via rotary evaporation under reduced pressure until a viscous oil or solid precipitate forms.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to remove residual solvent.
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of an amine hydrochloride.[6]
-
Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Solution Preparation:
-
Accurately weigh a sample of 2-Aminoethanol hydrochloride and dissolve it in deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).
-
-
Titration Procedure:
-
Place the 2-Aminoethanol hydrochloride solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution at a constant rate.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).
-
IR Spectrum Acquisition of a Solid Sample
This protocol describes the KBr (potassium bromide) pellet method, a common technique for obtaining the infrared spectrum of a solid compound.
-
Sample Preparation: Gently grind a small amount of the 2-Aminoethanol hydrochloride sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting plot of transmittance versus wavenumber can be analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.
References
- 1. Ethanolamine Hydrochloride | C2H7NO.ClH | CID 74819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoethanol hydrochloride [webbook.nist.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethanolamine - Wikipedia [en.wikipedia.org]
- 5. 2-Aminoethanol hydrochloride [chembk.com]
- 6. 2002-24-6 CAS MSDS (ETHANOLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
